N-tert-butyl-4-phenoxybutan-1-amine
Description
Properties
IUPAC Name |
N-tert-butyl-4-phenoxybutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)15-11-7-8-12-16-13-9-5-4-6-10-13/h4-6,9-10,15H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFSABAAGLGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-phenoxybutan-1-amine typically involves the reaction of tert-butylamine with 4-phenoxybutan-1-ol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic substitution reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-phenoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines with different degrees of substitution.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-4-phenoxybutan-1-one, while reduction could produce this compound derivatives with different alkyl groups.
Scientific Research Applications
N-tert-butyl-4-phenoxybutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-phenoxybutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The phenoxy group can participate in hydrogen bonding and other interactions, affecting the overall activity and efficacy of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of N-tert-butyl-4-phenoxybutan-1-amine (inferred properties) with three structurally related compounds from the evidence:
Notes:
- *Inferred properties for the target compound based on structural analogs.
- †Calculated from molecular formula C14H23NO.
- ‡Molecular weight derived from CAS 418787-06-1 .
Key Observations:
Molecular Weight and Complexity: The target compound (C14H23NO) is intermediate in size between the simpler N-Methyl-tert-butylamine (C5H13N) and the bulkier N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine (C18H31NO). Increased molecular weight correlates with higher boiling points and lower volatility, as seen in N-Methyl-tert-butylamine (bp 67–69°C) compared to the phenoxy-containing analogs . Methyl 4-tert-butylbenzoate (C12H16O2) has a lower molecular weight than the phenoxybutanamine derivatives but a higher density (0.99 g/mL) due to its ester functional group .
Functional Group Influence: Amine vs. Ester: N-Methyl-tert-butylamine exhibits higher basicity due to its tertiary amine group, whereas Methyl 4-tert-butylbenzoate’s ester moiety renders it more polar and less reactive in nucleophilic substitutions .
Q & A
Q. What are the standard synthetic routes for N-tert-butyl-4-phenoxybutan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-phenoxybutan-1-ol derivatives and tert-butylamine. For example, reacting 4-phenoxybutan-1-ol with tert-butylamine under reflux in a polar aprotic solvent (e.g., dimethylformamide) with a catalyst like potassium carbonate can yield the target compound. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 alcohol-to-amine) are critical to minimize side reactions such as over-alkylation. Purification via column chromatography or recrystallization ensures >95% purity. Comparative studies suggest that substituting tert-butylamine for other amines (e.g., n-butylamine) alters steric effects, impacting reaction kinetics .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure:
- ¹H NMR : Peaks at δ 1.05–1.15 ppm (9H, singlet for tert-butyl) and δ 3.40–3.60 ppm (2H, triplet for amine-adjacent CH₂).
- ¹³C NMR : Signals at ~45 ppm (tert-butyl C) and ~70 ppm (phenoxy ether C-O). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 250.2). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, particularly for detecting unreacted alcohol or amine precursors .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors or dust.
- Store at 2–8°C in airtight containers, away from oxidizing agents.
- In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation. Safety Data Sheets (SDS) for analogous amines emphasize flammability risks (flash point ~150°C) and recommend CO₂ fire extinguishers .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?
Methodological Answer: Byproducts such as dialkylated amines or oxidized phenoxy derivatives arise from excess tert-butylamine or residual moisture. Strategies include:
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity.
- Solvent Optimization : Replace DMF with THF to reduce polarity, lowering oxidation side reactions.
- In Situ Monitoring : Employ FT-IR to track the disappearance of the hydroxyl group (3400 cm⁻¹) in the alcohol precursor. Kinetic studies show a 20% yield improvement when reactions are conducted under nitrogen to prevent oxidation .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the molecule’s electrostatic potential surfaces, identifying nucleophilic sites (e.g., the amine group). Molecular docking studies with enzymes (e.g., cytochrome P450) predict metabolic pathways. PubChem-derived InChI data (e.g., InChI=1S/C14H23NO/c1-14(2,3)15-10-8-9-12-16-13-6-4-5-7-11-13/h4-7,11,15H,8-10,12H2,1-3H3) enable precise modeling of steric hindrance from the tert-butyl group .
Q. How can contradictions in biological activity data for this compound analogs be resolved?
Methodological Answer: Discrepancies in cytotoxicity or receptor binding assays may stem from impurities or stereochemical variations. Approaches include:
- Batch Reproducibility Tests : Compare results across multiple synthetic batches using HPLC-MS to confirm consistency.
- Chiral Separation : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers if racemic mixtures are suspected.
- Bioassay Controls : Include reference standards (e.g., N-acetyl Norfentanyl for opioid receptor studies) to validate assay conditions .
Q. What strategies are effective for functionalizing the phenoxy or tert-butyl groups in this compound?
Methodological Answer:
- Phenoxy Modifications : Electrophilic aromatic substitution (e.g., nitration at the para position using HNO₃/H₂SO₄) introduces nitro groups for further reduction to amines.
- tert-Butyl Replacement : Acidic hydrolysis (HCl/EtOH, reflux) removes the tert-butyl group, yielding a primary amine intermediate for re-alkylation.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-tolylboronic acid) extend the aromatic system, enhancing π-π stacking in material science applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
